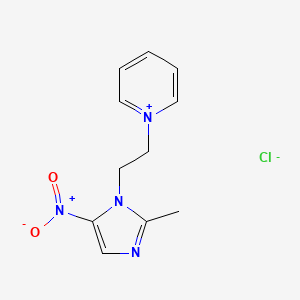
2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is a complex organic compound that features multiple functional groups, including bromine atoms, a nitrofuran ring, and a ketone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a suitable precursor, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Coupling Reaction: The brominated phenyl and nitrofuran intermediates can be coupled using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the ketone group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the nitrofuran ring.
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the additional bromine atom at the 2-position.
2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the bromophenyl group.
Uniqueness
The presence of both the nitrofuran ring and multiple bromine atoms makes 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
90251-74-4 |
|---|---|
Formule moléculaire |
C13H8Br3NO4 |
Poids moléculaire |
481.92 g/mol |
Nom IUPAC |
2,3-dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br3NO4/c14-8-3-1-2-7(6-8)11(15)12(16)13(18)9-4-5-10(21-9)17(19)20/h1-6,11-12H |
Clé InChI |
FUYWJKPBMKZGEH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


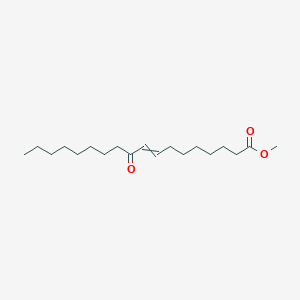
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
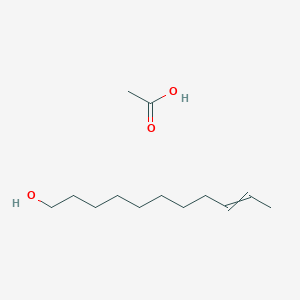

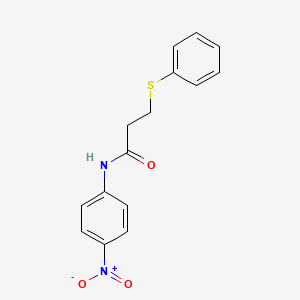


![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
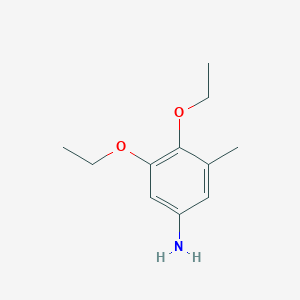
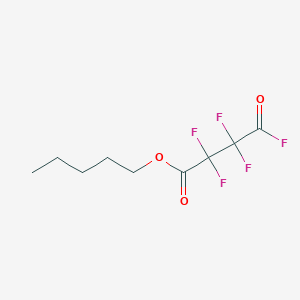
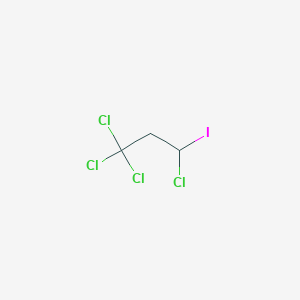
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
